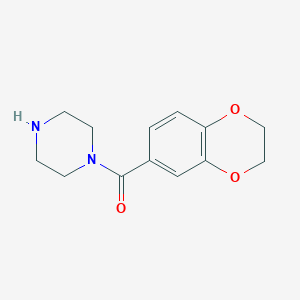

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is a heterocyclic compound featuring a benzodioxin ring fused to a carbonyl group, which is further connected to a piperazine moiety. The benzodioxin scaffold contributes aromatic and electron-rich properties, while the piperazine ring enhances solubility and provides hydrogen-bonding capabilities. This structural combination makes it a promising candidate for pharmaceutical applications, particularly in receptor-targeted therapies.

Eigenschaften

Molekularformel |

C13H16N2O3 |

|---|---|

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9,14H,3-8H2 |

InChI-Schlüssel |

RQQFYYNQHFAYJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated compounds as reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzodioxin-Piperazine Derivatives

Key Observations

This is exemplified in Doxazosin mesylate, where the carbonyl linker contributes to α1-adrenergic receptor antagonism . Methylene (): Provides conformational flexibility, which may reduce selectivity but improve bioavailability.

Substituent Effects :

- The addition of a 2,6-dimethylphenyl group in the carboxamide derivative () increases steric bulk, which could enhance receptor subtype selectivity.

- Doxazosin’s quinazolinyl substituent () is critical for its antihypertensive activity, demonstrating how auxiliary groups dictate therapeutic outcomes.

Biological Activity Trends :

- Piperazine derivatives with six-membered rings (e.g., the target compound) exhibit superior activity and selectivity compared to five-membered analogues, as shown in PI3Kδ inhibition studies .

- Sulfonyl-linked derivatives () are commonly used in screening libraries due to their moderate polarity and compatibility with diverse targets.

Pharmacological and Industrial Relevance

- Therapeutic Potential: The target compound’s carbonyl linker positions it as a candidate for central nervous system (CNS) or cardiovascular therapies, akin to Doxazosin . Its benzodioxin moiety may also confer antioxidant properties, as seen in hepatoprotective dihydropyrimidinone derivatives .

- Synthetic Utility : Derivatives like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine () serve as intermediates in synthesizing complex molecules, highlighting the scaffold’s versatility.

- Safety and Regulation : Piperazine derivatives require rigorous impurity profiling (e.g., Doxazosin in ), emphasizing the need for high-purity synthesis protocols .

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- CAS Number : 70918-00-2

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)carbonylpiperazine

The biological activity of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. This interaction may lead to alterations in neurotransmitter release and receptor sensitivity.

- Enzymatic Inhibition : It exhibits inhibitory effects on specific enzymes that are crucial for metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Biological Activity Data

Case Study 1: Antidepressant Activity

In a study examining the antidepressant properties of the compound, researchers found that administration led to significant increases in serotonin levels in rodent models. This suggests a potential mechanism involving serotonin reuptake inhibition or enhanced release .

Case Study 2: Antitumor Effects

A series of experiments conducted on various cancer cell lines demonstrated that 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

Case Study 3: Antimicrobial Properties

The compound was tested against several bacterial strains and showed notable antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting a promising avenue for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.